D-Tagatose-13C-1 is a rare ketohexose sugar, a stereoisomer of D-fructose, that has garnered attention for its low-caloric properties and potential health benefits, particularly in the context of diabetes management and weight control. This compound is a stable isotopic variant of D-tagatose, where the carbon atoms are labeled with the stable isotope carbon-13. D-Tagatose has been classified as a non-digestible carbohydrate, which means it is not metabolized by the human body in the same way as regular sugars, leading to lower caloric intake.
D-Tagatose can be derived from various sources, primarily through the isomerization of D-galactose or D-fructose. It can also be synthesized from lactose hydrolysates, which are by-products of dairy processing. The compound is produced in both chemical and enzymatic processes, often utilizing specific enzymes such as L-arabinose isomerase for efficient conversion.
D-Tagatose-13C-1 falls under the category of carbohydrates, specifically ketohexoses. It is recognized for its unique properties as a sugar substitute and is classified as a "rare sugar" due to its limited natural occurrence.
The synthesis of D-Tagatose-13C-1 can be achieved through several methods:
The production yields and efficiency vary depending on the substrate concentration and reaction conditions. For instance, varying the ratios of D-sucrose to D-tagatose during enzymatic reactions has shown significant impacts on yield and product stability .
D-Tagatose has a molecular formula of C6H12O6 and features a structure that includes six carbon atoms arranged in a chain with hydroxyl groups (-OH) attached to each carbon atom except for one carbonyl group (C=O). The compound exists in both pyranose (six-membered ring) and furanose (five-membered ring) forms.
Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to characterize the molecular structure of D-tagatose, providing detailed insights into its chemical shifts and anomeric configurations. For example, studies have reported distinct chemical shifts for 1H and 13C NMR signals that correspond to different anomers of tagatose .
D-Tagatose participates in various chemical reactions typical of carbohydrates:
The enzymatic reactions often require specific conditions such as pH control and temperature optimization to maximize yield and minimize by-product formation. For instance, using L-arabinose isomerase under optimal conditions can enhance conversion rates significantly compared to traditional methods .
The mechanism by which D-tagatose exerts its effects involves several pathways:
Clinical studies have shown that consumption of D-tagatose does not spike blood glucose levels significantly compared to traditional sugars, making it an attractive alternative for diabetic patients.
D-Tagatose is a white crystalline solid with a sweet taste that is approximately 92% as sweet as sucrose but with fewer calories. It has a melting point around 105 °C.
The compound is soluble in water and exhibits stability under acidic conditions but may degrade under prolonged exposure to high temperatures or alkaline environments. Its hygroscopic nature allows it to absorb moisture from the air.
Studies have provided insights into its solubility characteristics, thermal stability, and reactivity under various conditions, which are critical for its application in food products and pharmaceuticals .
D-Tagatose has numerous scientific uses:
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